Compound Description: GSK690693 is a potent, ATP-competitive, pan-AKT kinase inhibitor. It exhibits IC50 values of 2, 13, and 9 nM against AKT1, AKT2, and AKT3, respectively []. It effectively inhibits intracellular AKT activity by reducing GSK3beta phosphorylation levels. In vivo studies demonstrated its ability to inhibit tumor growth in human breast carcinoma (BT474) xenografts [].
Compound Description: Ponatinib, specifically its sel bromhydrate salt [] and hydrochloride salt [], is an active pharmaceutical ingredient. The modifications of its hydrochloride salt forms focus on improving its physicochemical properties [].
Compound Description: H2BuEtP is a Schiff base ligand studied for its metal-chelating and extraction properties [, , , ]. Research explores its application in removing heavy metals (Cd, Fe, Ni, Pb) from aqueous solutions, investigating the influence of auxiliary complexing agents like EDTA, oxalate, thiocyanate, and tartrate [, ]. Studies also examined the impact of common acids (H3PO4, H2SO4, HCl) and anions (Cl-, PO43-, SO42-) on the extraction process [, ].
Compound Description: GSK163090 is a potent, selective, and orally active 5-HT1A/B/D receptor antagonist []. It was developed as a potential fast-onset antidepressant and anxiolytic drug candidate.
(R)- and (S)-4-TIPS-3-butyn-2-ol
Compound Description: These enantiomers are valuable precursors for chiral allenylzinc and indium reagents []. The (S)-enantiomer's mesylate derivative, upon reaction with Pd(OAc)2, Ph3P, and either Et2Zn or InI, forms reagents suitable for anti-homopropargylic alcohol synthesis [].
Compound Description: This series of compounds has been explored for its potential as tyrosine kinase inhibitors []. Molecular docking studies suggest good affinity towards the EGFRK protein, indicating possible anti-cancer activity []. One specific derivative, 4-[2-(4-bromophenyl)hydrazono]-3-(1-hydroxyethyl)-1-methyl- 3,4-dihydroquinolin-2(1H)-one, showed the most promising cytotoxic activity against the MDA-MB cell line (IC50 = 0.0515 μM) [].
Compound Description: This organometallic compound serves as a versatile substrate or catalyst in various organic reactions. It finds applications in reactions like the Nicholas reaction, Pauson-Khand reaction, alkyne cyclotrimerization, and alkyne hydrosilylation []. It can be synthesized by reacting 2-methyl-3-butyn-2-ol with octacarbonyl dicobalt [].
Compound Description: This compound is formed through an unusual ring formation reaction involving a palladium-catalyzed reaction between (3-formylindol-4-yl)thallium(III) bistrifluoroacetate and 2-methyl-4-trimethylsilyl-3-butyn-2-ol [].
4‐(4′‐Methyl‐1′‐piperazinyl)‐3‐butyn‐2‐one
Compound Description: This compound finds application in peptide coupling reactions []. It can be synthesized in a multi-step process starting from 4-methoxy-3-buten-2-one [].
Compound Description: This compound, particularly its anhydrous delta modification, exhibits inhibitory activity against tyrosine kinase []. This suggests its potential as a therapeutic agent for immunological and oncological diseases [].
Compound Description: Dasatinib is a potent pan-Src kinase inhibitor developed from the 2-aminothiazole template []. It demonstrates nanomolar to subnanomolar potencies in both biochemical and cellular assays, highlighting its effectiveness as a kinase inhibitor [].
Compound Description: Imatinib mesylate is a widely used anticancer drug, particularly for treating chronic myeloid leukemia []. Its crystalline η-modification shows a unique set of planar distances and thermal properties, potentially offering improved pharmaceutical characteristics [].
Compound Description: This group of compounds exhibits analgesic and sedative activities []. They were found to be more potent analgesics than acetylsalicylic acid in the "writhing syndrome" test [].
Compound Description: Sch-417690/Sch-D is a potent, selective, and orally bioavailable CCR5 antagonist, showcasing its potential as an HIV-1 inhibitor [].
Compound Description: Sch-350634 is another potent, orally bioavailable CCR5 antagonist with potent inhibitory activity against HIV-1 entry and replication [].
Compound Description: This compound is synthesized via a regioselective and stereospecific epoxide ring-opening reaction with benzyl 5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate [].
Compound Description: JM-1232(−) is a novel isoindoline compound under investigation as a potential sedative or intravenous anesthetic agent []. It demonstrates high-dose saturation pharmacokinetics in rats, indicating potential metabolic or excretion limitations at higher doses [].
Compound Description: These isomeric compounds are obtained through the acid-catalyzed cyclialkylation of 2-([2H3]methyl)-4-methyl-4-phenyl[1,1,1-2H3]pentan-3-ol, providing insights into rearrangement mechanisms in organic synthesis [].
Compound Description: These compounds are synthesized via Sonogashira coupling reactions and their structures have been characterized using X-ray crystallography [, ].
Compound Description: This compound demonstrates significant antimicrobial activity against clinically isolated strains []. Additionally, it exhibits antioxidant activity in the DPPH radical scavenging assay [].
Compound Description: Centhaquin is a centrally acting antihypertensive agent []. Studies suggest that its hypotensive effect is not primarily due to a depression of cardiac contractility [].
N-Methyl-N-[1-(S)-methyl-2-(R)-phenyl-2-hydroxyethyl]glycine and N-methyl-N-[1-(R)-methyl-2-(R)-phenyl-2-hydroxyethyl]glycine
Compound Description: These optically active glycine derivatives are used as ligands in the synthesis of diorganotin(IV) compounds, resulting in diastereomeric mixtures [].
Compound Description: This series of compounds exhibits depressive effects on the central nervous system [].
3-Phenyl-2-(1-piperazinyl)-5H-1-benzazepines
Compound Description: This class of compounds exhibits potential neuroleptic activity []. Derivatives with chlorine or fluorine substituents on the 3-phenyl group, particularly 2-(4-methyl-1-piperazinyl)-3-(4-fluorophenyl)-5H-1-benzazepine dihydrochloride, displayed significant neuroleptic-like effects, potentially through antidopaminergic mechanisms [].
Compound Description: This series of complex heterocyclic compounds has undergone synthesis, characterization, and evaluation for antimicrobial activity and docking studies [].
Compound Description: This Schiff base ligand has been synthesized and characterized through spectroscopic and X-ray diffraction studies, providing valuable structural information [].
Compound Description: These compounds exhibit antidepressant-like activity in the forced-swimming test with mice []. Their mechanism of action is believed to involve sigma receptor agonism [].
(1R)-2-[(3R,4S)-3-Methyl-4-(N-phenyl-N-propionylamino)piperidin-1-yl]-1-phenylethyl p-bromobenzoate and N-[(3R,4S)-1-[(2S)-2-(4-bromophenyl)-2-hydroxyethyl]-3-methyl-piperidin-4-yl]-N-phenylacrylamide
Compound Description: These brominated derivatives of ohmefentanyl, a potent opioid, provide structural insights into the stereochemistry of different ohmefentanyl stereoisomers [].
Compound Description: CHF 4056 is a novel selective estrogen receptor modulator (SERM) with both estrogen agonist and antagonist properties []. It shows beneficial effects on bone density and cholesterol levels while demonstrating antagonist effects on uterine tissue [].
Compound Description: XB513 is a novel chemical entity with both calcium agonistic and alpha-1 adrenergic receptor antagonistic properties []. It has shown positive inotropic and vasodilatory effects, suggesting potential applications in treating cardiovascular diseases like congestive heart failure [].
Compound Description: The crystal structure of Eprazinone dihydrochloride has been determined, providing detailed structural information [].
Compound Description: This series of compounds displays a range of pharmacological activities, including analgesic, sedative, and motor activity-reducing effects []. They provide a valuable framework for understanding structure-activity relationships within this class of compounds [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.